3-(2,3-Dimethylphenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Description
3-(2,3-Dimethylphenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a 2,3-dimethylphenyl substituent at the 3-position, a mercapto (-SH) group at position 2, and a carboxylic acid (-COOH) moiety at position 5. For instance, related quinazoline derivatives are reported to act as receptor agonists (e.g., serotonin, dopamine) or enzyme inhibitors (e.g., monoamine oxidase) .
Properties
CAS No. |
929973-26-2 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3S/c1-9-4-3-5-14(10(9)2)19-15(20)12-7-6-11(16(21)22)8-13(12)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
InChI Key |
YPORTDVIRWHJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity, potentially forming covalent bonds with target proteins. The carboxylic acid functional group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Substituent Effects
- 2,3-Dimethylphenyl (Target Compound): The bulky, hydrophobic substituent likely enhances binding to enzymes or receptors with hydrophobic pockets, improving potency and selectivity compared to smaller groups like methyl .
- 2-Phenylethyl (): The extended alkyl chain may increase metabolic stability but reduce target specificity due to conformational flexibility .
- Methyl (): Minimal steric hindrance but lower lipophilicity, making it less effective in penetrating lipid membranes.
Carboxylic Acid vs. Ester
Biological Activity
3-(2,3-Dimethylphenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing research.
Chemical Structure and Synthesis
The compound features a quinazoline core with a mercapto group and a carboxylic acid moiety. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The introduction of the 2,3-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Inhibition of Carbonic Anhydrase
Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are associated with tumor growth and metastasis. The compound demonstrated potent inhibition with Ki values of 1.5 nM for CA IX and 0.57 nM for CA XII, indicating its potential as a radiotracer in tumor imaging and treatment .
Anticancer Properties
The quinazoline derivatives have been evaluated for their anticancer activities against various human cancer cell lines. For instance, derivatives containing the 2-mercapto-4-oxo structure showed significant cytotoxic effects in vitro. The mechanism of action appears to involve apoptosis induction through intrinsic and extrinsic pathways, which is crucial for cancer therapy .
Antimicrobial Activity
Compounds within the quinazoline class have also been investigated for antimicrobial properties. Preliminary results suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mercapto group is thought to play a critical role in the interaction with microbial enzymes, leading to inhibition of bacterial growth .
Case Studies
- Study on Carbonic Anhydrase Inhibition : A series of metanilamide-based derivatives were synthesized to evaluate their inhibitory potency against human carbonic anhydrase isoforms. Among these, compounds featuring the 2-mercapto-4-oxo structure exhibited remarkable inhibition against CA IX and XII, supporting their development as potential anticancer agents .
- Anticancer Activity Assessment : In vitro studies using sulforhodamine B assays demonstrated that compounds derived from the quinazoline framework significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicated that these compounds could be more effective than standard chemotherapeutics .
Data Tables
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. Its mercapto group facilitates interaction with thiol-containing enzymes, while the quinazoline core allows for additional interactions with biological targets.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(2,3-Dimethylphenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis Strategy : Utilize cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioamide precursors, analogous to quinazoline-4-one scaffold synthesis .
- Optimization Tips :
- Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in aryl boronic acid reactions, as seen in structurally related quinazolines .
- Solvent Systems : Use dioxane-water mixtures for Suzuki-Miyaura cross-coupling steps to enhance solubility and reaction yield .
- Temperature Control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How should researchers manage stability and storage of this compound given its reactive functional groups?
Methodological Answer:
- Storage Conditions :
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and metal ions that may catalyze thiol oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
Q. What strategies are effective for designing structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
Methodological Answer:
- Substituent Library Design :
- Phenyl Ring Modifications : Synthesize analogs with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups at the 2,3-dimethylphenyl position to assess steric/electronic effects .
- Mercapto Group Replacement : Test selenol (–SeH) or methylthio (–SCH₃) analogs to evaluate redox activity’s role in antibacterial efficacy .
- Biological Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative panels, referencing protocols from analogous quinazoline complexes .
Q. What methodological approaches are recommended for optimizing solubility and bioavailability in preclinical studies?
Methodological Answer:
- Solubility Enhancement :
- Bioavailability Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
